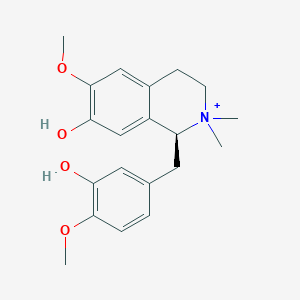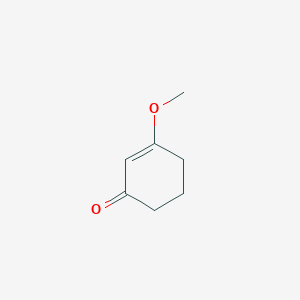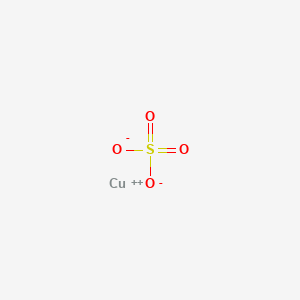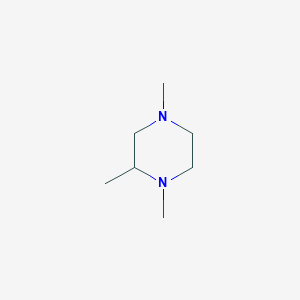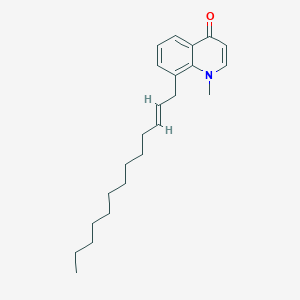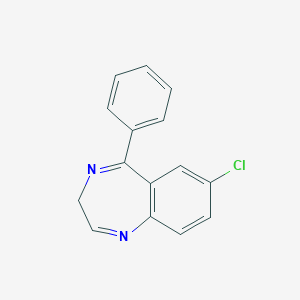
3H-1,4-Benzodiazepine, 7-chloro-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-1,4-Benzodiazepine, 7-chloro-5-phenyl- is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound belongs to the benzodiazepine family, which is known for its therapeutic potential in treating various disorders.
Wirkmechanismus
The mechanism of action of 3H-1,4-Benzodiazepine, 7-chloro-5-phenyl- involves binding to the GABA-A receptor, which is a ligand-gated ion channel that regulates the flow of chloride ions into the neuron. This binding enhances the inhibitory effects of GABA, leading to the sedative and anxiolytic properties of benzodiazepines.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3H-1,4-Benzodiazepine, 7-chloro-5-phenyl- include sedation, muscle relaxation, anxiolysis, anticonvulsant effects, and amnesia. These effects are mediated through the GABA-A receptor and are dose-dependent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3H-1,4-Benzodiazepine, 7-chloro-5-phenyl- in lab experiments is its well-established synthesis method. Additionally, its mechanism of action and physiological effects are well-understood, making it a useful tool for studying the GABA-A receptor. However, one limitation is that benzodiazepines can have variable effects depending on the individual, making it important to carefully control for individual differences in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 3H-1,4-Benzodiazepine, 7-chloro-5-phenyl-. One area of interest is investigating its potential in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research on developing selective agonists for specific subtypes of the GABA-A receptor, which could have therapeutic potential. Finally, there is interest in understanding the long-term effects of benzodiazepine use, particularly in older adults, and developing safer alternatives.
In conclusion, 3H-1,4-Benzodiazepine, 7-chloro-5-phenyl- is a chemical compound that has significant potential in scientific research. Its well-established synthesis method, mechanism of action, and physiological effects make it a useful tool for studying the GABA-A receptor and investigating potential therapeutic applications. Ongoing research in this area has the potential to lead to new treatments for a range of disorders.
Synthesemethoden
The synthesis of 3H-1,4-Benzodiazepine, 7-chloro-5-phenyl- involves the condensation of o-phenylenediamine with a substituted benzaldehyde, followed by cyclization and chlorination. This method has been well-established and is widely used in the synthesis of benzodiazepines.
Wissenschaftliche Forschungsanwendungen
3H-1,4-Benzodiazepine, 7-chloro-5-phenyl- has been extensively studied for its potential therapeutic applications. It has been found to have anxiolytic, sedative, hypnotic, and anticonvulsant properties. Additionally, this compound has been investigated for its potential in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
16398-00-8 |
|---|---|
Produktname |
3H-1,4-Benzodiazepine, 7-chloro-5-phenyl- |
Molekularformel |
C15H11ClN2 |
Molekulargewicht |
254.71 g/mol |
IUPAC-Name |
7-chloro-5-phenyl-3H-1,4-benzodiazepine |
InChI |
InChI=1S/C15H11ClN2/c16-12-6-7-14-13(10-12)15(18-9-8-17-14)11-4-2-1-3-5-11/h1-8,10H,9H2 |
InChI-Schlüssel |
GIVYEEPCHMGCEK-UHFFFAOYSA-N |
SMILES |
C1C=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
Kanonische SMILES |
C1C=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
Andere CAS-Nummern |
16398-00-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



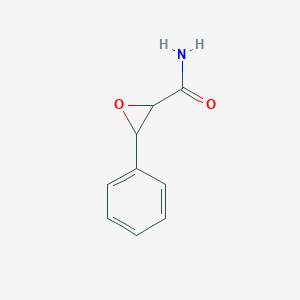
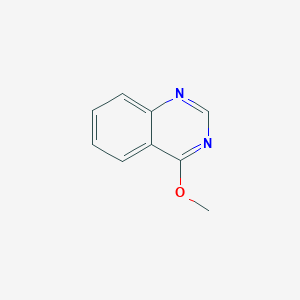
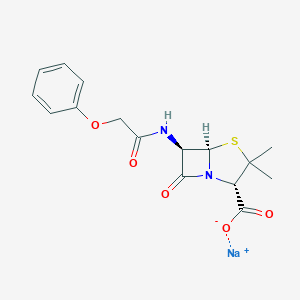
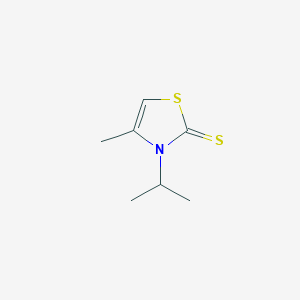
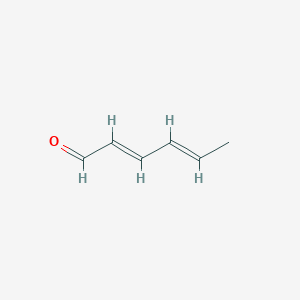
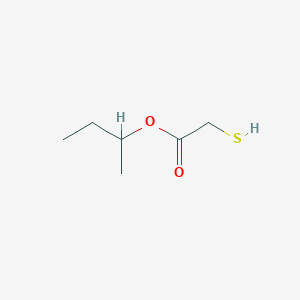

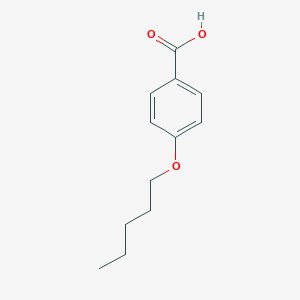
![1-Phenylnaphtho[2,1-b]thiophene](/img/structure/B92081.png)
